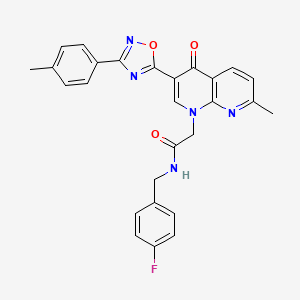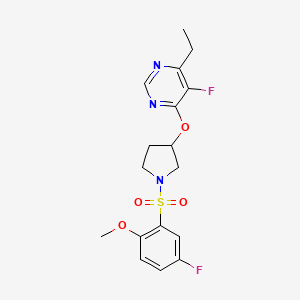![molecular formula C17H17N5O3 B2892670 2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile CAS No. 1903040-52-7](/img/structure/B2892670.png)
2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile” is a complex organic molecule. It contains a pyrazolo[5,1-b][1,3]oxazine core, which is a bicyclic structure with a pyrazole ring fused to a 1,3-oxazine ring . This core is substituted at the 2-position with a carbonyl group that is further linked to a pyrrolidine ring at the 1-position . The pyrrolidine ring is substituted at the 3-position with an oxy group that is further linked to an isonicotinonitrile group .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The pyrazolo[5,1-b][1,3]oxazine core indicates a fused bicyclic structure with a pyrazole ring (a five-membered ring with two nitrogen atoms) and a 1,3-oxazine ring (a six-membered ring with one nitrogen atom and one oxygen atom) . The various substituents are attached to this core as described in the description section .Scientific Research Applications
Pharmaceutical Research: PDE4B Inhibition
This compound is identified as a PDE4B inhibitor . PDE4B (Phosphodiesterase 4B) is an enzyme that plays a significant role in inflammatory and immune responses. Inhibiting PDE4B can be beneficial in the treatment of various conditions such as asthma, COPD, psoriasis, and rheumatoid arthritis. Research into this compound’s efficacy and safety could lead to the development of new therapeutic drugs.
Future Directions
The future directions for research on this compound could include further exploration of its potential biological activity, particularly its inhibitory activity against PDE4 isozymes . Additionally, research could focus on optimizing the synthesis of this compound and related structures to improve yields and reduce costs .
Mechanism of Action
Target of Action
The compound, also known as 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]pyridine-4-carbonitrile, is primarily targeted towards Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in cyclic nucleotide signaling by catalyzing the hydrolysis of cyclic AMP .
Mode of Action
The compound acts as an inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cyclic AMP, leading to an increase in the levels of this important secondary messenger within the cell. This can result in a variety of downstream effects, depending on the specific cellular context.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclic AMP signaling pathway . By inhibiting PDE4B, the compound increases the levels of cyclic AMP within the cell. This can lead to the activation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell behavior.
properties
IUPAC Name |
2-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-10-12-2-4-19-15(8-12)25-13-3-6-21(11-13)17(23)14-9-16-22(20-14)5-1-7-24-16/h2,4,8-9,13H,1,3,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNQJILMFARAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C#N)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

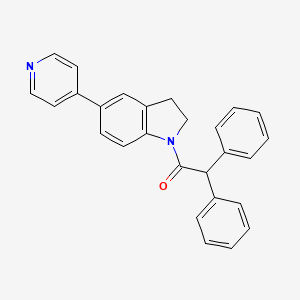
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)
![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)
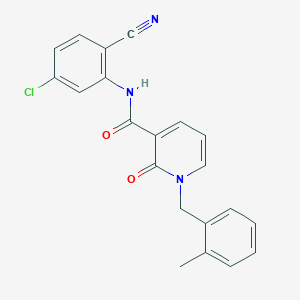
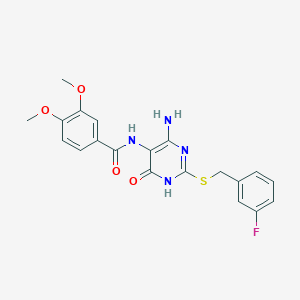
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)

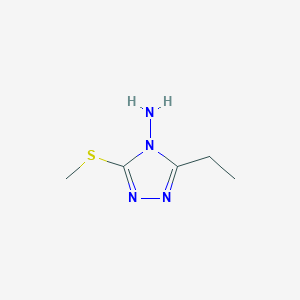
![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)

